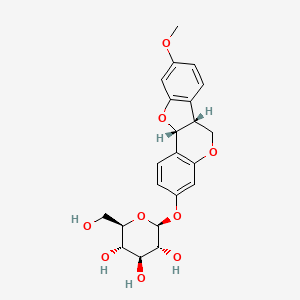

Medicarpin 3-O-glucoside

Description

Medicarpin 3-O-glucoside has been reported in Glycyrrhiza pallidiflora, Gueldenstaedtia verna, and Ononis spinosa with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-27-10-2-4-12-14-9-28-15-7-11(3-5-13(15)21(14)30-16(12)6-10)29-22-20(26)19(25)18(24)17(8-23)31-22/h2-7,14,17-26H,8-9H2,1H3/t14-,17+,18+,19-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEMGMOWXQUWRD-NJAOXFEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312756 | |

| Record name | Medicarpin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52766-70-8 | |

| Record name | Medicarpin 3-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52766-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medicarpin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medicocarpin, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87822F2QJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Medicarpin 3-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicarpin 3-O-glucoside, a pterocarpan phytoalexin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the current knowledge regarding its natural sources, distribution within the plant kingdom, and methodologies for its extraction, isolation, and quantification. Furthermore, this document outlines the biosynthetic pathway leading to its formation, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily found in plants belonging to the Fabaceae (legume) family. Its presence has been reported in various species, where it likely plays a role in plant defense mechanisms.

Table 1: Natural Sources of this compound

| Family | Genus | Species | Plant Part(s) | Reference(s) |

| Fabaceae | Glycyrrhiza | pallidiflora | Not specified | [1] |

| Fabaceae | Gueldenstaedtia | verna | Not specified | [1] |

| Fabaceae | Medicago | sativa (Alfalfa) | Root | [2] |

| Fabaceae | Ononis | spinosa (Spiny Restharrow) | Root | [3][4] |

| Fabaceae | Trifolium | pratense (Red Clover) | Not specified | [5] |

While direct quantitative data for this compound is scarce in the reviewed literature, related compounds have been quantified in some of these species, suggesting potential yields. For instance, a phase II clinical extract of Trifolium pratense was found to contain 0.06% pterocarpans by weight[5]. Further quantitative analysis is required to determine the precise concentration of this compound in these and other potential plant sources.

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, leading to the formation of isoflavonoids and subsequently pterocarpans. The final step involves the glucosylation of the medicarpin aglycone.

The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to the isoflavone formononetin. Formononetin then undergoes several modifications to form (-)-medicarpin. The crucial final step is the attachment of a glucose molecule to the 3-hydroxyl group of medicarpin, a reaction catalyzed by a UDP-dependent glucosyltransferase (UGT), likely a flavonoid 3-O-glucosyltransferase. These enzymes utilize UDP-glucose as the sugar donor to form the final product, this compound.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and quantification of this compound from plant material, based on common methodologies for isoflavonoids and pterocarpans.

Extraction

-

Plant Material Preparation: Collect and air-dry the desired plant part (e.g., roots of Ononis spinosa). Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Maceration: Suspend the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) and macerate at room temperature for 48-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a Soxhlet apparatus and extract with methanol or a dichloromethane-methanol mixture for 6-8 hours[4].

-

Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in the chosen solvent and sonicate in an ultrasonic bath for 30-60 minutes. This can enhance extraction efficiency[6].

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Isolation (Column Chromatography)

-

Stationary Phase: Prepare a column with silica gel or a reversed-phase C18 stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents. A common gradient for separating isoflavonoids is a mixture of chloroform and methanol, or acetonitrile and water for reversed-phase chromatography.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Combine fractions containing the compound of interest.

-

Purification: Further purify the combined fractions using preparative HPLC to obtain pure this compound.

Quantification (HPLC-DAD/MS)

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS) is recommended.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separation.

-

Mobile Phase: A gradient elution with two solvents is typically used:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B, followed by a re-equilibration step.

-

Detection: Monitor the eluent at a wavelength of approximately 280-310 nm for pterocarpans. For MS detection, use electrospray ionization (ESI) in positive or negative ion mode.

-

Quantification: Prepare a calibration curve using a purified standard of this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Caption: General experimental workflow for extraction and analysis.

Conclusion

This compound is a pterocarpan phytoalexin with a distribution primarily within the Fabaceae family. While its presence has been confirmed in several species, there is a notable lack of quantitative data regarding its concentration in these natural sources. The biosynthetic pathway leading to its aglycone, medicarpin, is well-established, with the final glucosylation step being catalyzed by a UDP-glucosyltransferase. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound, facilitating further investigation into its biological activities and potential therapeutic applications. Future research should focus on the quantitative screening of a wider range of plant species to identify rich sources of this compound and on the characterization of the specific enzymes involved in its biosynthesis.

References

- 1. characterization-of-two-key-flavonoid-3-o-glycosyltransferases-involved-in-the-formation-of-flower-color-in-rhododendron-delavayi - Ask this paper | Bohrium [bohrium.com]

- 2. Plant Medicago sativa (Fabaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Root Extracts From Ononis spinosa Inhibit IL-8 Release via Interactions With Toll-Like Receptor 4 and Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemical and Biological Profile of a Red Clover (Trifolium pratense) Phase II Clinical Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Biological Effects of Trifolium pratense Extracts—In Vitro Studies on Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Medicarpin 3-O-glucoside: A Key Phytoalexin in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Medicarpin 3-O-glucoside is a pivotal phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogenic attack or stress. As a glycosylated form of the pterocarpan medicarpin, it plays a crucial role in the defense mechanisms of various leguminous plants, including the model legume Medicago truncatula. This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and experimental analysis of this compound, tailored for professionals in plant science and drug development.

Phytoalexins are a key component of the plant's induced innate immune system. The glucosylation of medicarpin to form this compound is a critical step, enhancing its solubility and potentially altering its transport and bioactivity within the plant. This modification is catalyzed by UDP-glycosyltransferases (UGTs), a large family of enzymes involved in the glycosylation of various secondary metabolites. The accumulation of medicarpin and its glucoside at infection sites is a hallmark of a successful plant defense response, contributing to both penetration and post-penetration resistance against fungal pathogens.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the isoflavonoid pathway, a branch of the phenylpropanoid pathway. The pathway is initiated from the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavone precursor, formononetin. Formononetin is then converted to (-)-medicarpin through a series of reduction and cyclization steps. The final step in the formation of this compound is the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of medicarpin, a reaction catalyzed by a specific UDP-glucosyltransferase.

Role in Plant Defense and Signaling

This compound, and its aglycone medicarpin, are integral to the plant's defense against a broad spectrum of pathogens. Upon pathogen recognition, the biosynthesis of these compounds is rapidly induced, leading to their accumulation at the site of infection.

Antifungal Activity

Medicarpin exhibits significant antifungal properties, inhibiting the growth of various phytopathogenic fungi. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented, the activity of its aglycone, medicarpin, provides a strong indication of its defensive capabilities. The glucosylation may affect its direct antifungal activity but is crucial for its in planta function.

| Compound | Fungal Species | Antifungal Activity (MIC/Inhibition) | Reference |

| Medicarpin | Erysiphe pisi (powdery mildew) | Inhibits fungal penetration and colony formation | [1] |

| Medicarpin | Trametes versicolor | 150 mg/L | [2] |

| Various Flavonoids | Candida albicans | MICs ranging from 7.81 to 25 μg/mL | [3] |

| Various Flavonoids | Trichophyton rubrum | MIC of 125 μg/mL for quercetin | [3] |

Signaling Pathways

The accumulation of medicarpin is not only a direct defense mechanism but also a crucial signaling event that amplifies the plant's immune response. Medicarpin has been shown to activate the salicylic acid (SA) signaling pathway, a key hormonal pathway in plant defense against biotrophic and hemibiotrophic pathogens.[1][4] Pretreatment of Medicago truncatula leaves with medicarpin leads to increased SA levels and the expression of SA-associated defense genes.[1] This suggests a positive feedback loop where medicarpin enhances the SA response, leading to a more robust and sustained defense.

While the SA pathway is activated, the interaction with the jasmonic acid (JA) pathway, which is typically associated with defense against necrotrophic pathogens and insects, is more complex. Often, the SA and JA pathways exhibit an antagonistic relationship. The medicarpin-induced activation of the SA pathway may lead to the suppression of JA-responsive genes, a phenomenon known as SA-JA crosstalk.[5][6] This intricate interplay allows the plant to fine-tune its defense strategy based on the specific pathogen encountered.

Experimental Protocols

Extraction and Quantification of this compound

The following protocol provides a general framework for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm.

-

Quantification: Based on a standard curve generated with purified this compound.

UDP-glycosyltransferase (UGT) Assay

This protocol describes an in vitro assay to determine the activity of a UGT enzyme that catalyzes the formation of this compound.

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM Medicarpin (substrate)

-

2 mM UDP-glucose (sugar donor)

-

10 mM MgCl₂

-

5 µg of purified recombinant UGT enzyme

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the UGT enzyme.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of ice-cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of this compound.

Conclusion and Future Perspectives

This compound is a critical component of the sophisticated defense system in leguminous plants. Its role extends beyond direct antimicrobial activity to encompass the modulation of key defense signaling pathways. A thorough understanding of its biosynthesis, regulation, and mode of action is essential for developing novel strategies for crop protection and for the potential discovery of new therapeutic agents.

Future research should focus on the precise quantification of this compound in various plant-pathogen interactions, the identification and characterization of the specific UGTs and transporters involved in its biosynthesis and localization, and the elucidation of the detailed molecular mechanisms by which it activates the salicylic acid pathway and interacts with other signaling networks. Such knowledge will be invaluable for the genetic engineering of crops with enhanced disease resistance and for the exploration of this phytoalexin in pharmaceutical applications.

References

- 1. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross Talk in Defense Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Medicarpin and its Glucoside Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medicarpin, a pterocarpan phytoalexin found predominantly in the Fabaceae family, has garnered significant scientific interest for its diverse pharmacological activities. Extensive research has elucidated its potent anticancer, antioxidant, and anti-inflammatory properties, highlighting its potential as a lead compound in drug discovery. In contrast, its glycosylated form, Medicarpin 3-O-glucoside, is less studied, with current knowledge largely confined to its role as a phytoalexin with antifungal properties. This technical guide provides a comprehensive overview of the known biological activities of Medicarpin, supported by quantitative data, detailed experimental methodologies, and illustrations of key signaling pathways. It also presents the limited available information on this compound, underscoring the need for further investigation into this natural compound.

Introduction

Medicarpin is a naturally occurring isoflavonoid derivative with a pterocarpan skeleton. Its presence in various leguminous plants, such as alfalfa (Medicago sativa), positions it as a readily available phytochemical with promising therapeutic applications. The addition of a glucose moiety at the 3-hydroxyl group results in the formation of this compound. While glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, the biological implications of this modification on medicarpin are not yet fully understood. This document aims to consolidate the existing scientific literature on both molecules, with a primary focus on the more extensively researched aglycone, medicarpin.

Anticancer Activities of Medicarpin

Medicarpin has demonstrated significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, inhibition of cell proliferation, and overcoming multidrug resistance.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of medicarpin on various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.

| Biological Activity | Test System (Cell Line) | Concentration / Duration | Observed Effect (IC50) |

| Cytotoxicity | Human Breast Cancer (BCA-1) | Not Specified | 13.14 µg/mL |

| Cytotoxicity | Human Epidermoid Carcinoma (KB) | Not Specified | 10.13 µg/mL |

| Cytotoxicity | Multidrug-Resistant Leukemia (P388/DOX) | Not Specified | ~90 µM[1][2] |

| Cytotoxicity | Sensitive Leukemia (P388) | Not Specified | ~90 µM[1][2] |

| Cytotoxicity | Glioblastoma (U251) | 24 hours | 271 µg/mL[3] |

| Cytotoxicity | Glioblastoma (U251) | 48 hours | 154 µg/mL[3] |

| Cytotoxicity | Glioblastoma (U-87 MG) | 24 hours | 175 µg/mL[3] |

| Cytotoxicity | Glioblastoma (U-87 MG) | 48 hours | 161 µg/mL[3] |

Signaling Pathways in Medicarpin-Induced Apoptosis

Medicarpin triggers apoptosis in cancer cells through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptosis pathways and the PI3K/Akt pathway.

Medicarpin has been shown to upregulate pro-apoptotic proteins such as BID, BAX, and Bak1, leading to the cleavage and activation of caspase-3, caspase-8, and the release of cytochrome c (CYCS).[2][3][4][5] This cascade of events ultimately leads to programmed cell death.

Medicarpin has been reported to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival. By blocking this pathway, medicarpin reduces the expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of medicarpin (or this compound) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, BAX, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antioxidant Activity of Medicarpin

Medicarpin exhibits antioxidant properties primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6]

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like medicarpin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).[6]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of medicarpin (or this compound) in methanol.

-

Reaction Mixture: Add the sample solutions to the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value.

Anti-inflammatory Activity of Medicarpin

Medicarpin has been reported to possess anti-inflammatory properties, although the specific molecular mechanisms are less well-defined compared to its anticancer and antioxidant activities. A common method to assess in vitro anti-inflammatory activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of medicarpin for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite (a stable product of NO) and determine the inhibitory effect of medicarpin on NO production.

Biological Activities of this compound

The biological activities of this compound are not as extensively documented as those of its aglycone. The primary reported activity is its role as a phytoalexin with antifungal properties.

Antifungal Activity

This compound has been shown to inhibit the germination of Glomus intraradices (now Rhizophagus intraradices) spores and subsequent hyphal elongation.[7] This suggests a role in plant defense against fungal pathogens.

Experimental Protocol: Spore Germination and Hyphal Growth Inhibition Assay

-

Spore Sterilization: Surface sterilize G. intraradices spores.

-

Assay Setup: Place the sterilized spores on a suitable germination medium (e.g., water agar) in petri dishes.

-

Compound Application: Add different concentrations of this compound to the medium.

-

Incubation: Incubate the plates in the dark at an appropriate temperature (e.g., 25-28°C).

-

Assessment:

-

Spore Germination: After a set period (e.g., 7-14 days), observe the spores under a microscope and count the number of germinated versus non-germinated spores to calculate the germination percentage.

-

Hyphal Elongation: For germinated spores, measure the length of the germ tube using imaging software.

-

-

Data Analysis: Determine the inhibitory effect of this compound on both spore germination and hyphal growth compared to a control.

Conclusion and Future Directions

Medicarpin is a promising natural compound with well-documented anticancer, antioxidant, and anti-inflammatory activities. The underlying mechanisms, particularly the induction of apoptosis and activation of the Nrf2 pathway, provide a solid foundation for its further development as a therapeutic agent.

In contrast, the biological profile of this compound remains largely unexplored. Its established antifungal activity warrants further investigation into its potential as a natural fungicide. Moreover, comprehensive studies are needed to determine if the glucoside form possesses similar anticancer, antioxidant, and anti-inflammatory properties to its aglycone, and how glycosylation impacts its bioavailability and efficacy. Comparative studies between medicarpin and its 3-O-glucoside are crucial to understand the structure-activity relationship and to fully exploit the therapeutic potential of this class of compounds. Future research should focus on isolating or synthesizing sufficient quantities of this compound to enable a thorough evaluation of its pharmacological profile.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Discovery and Isolation of Medicarpin 3-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicarpin 3-O-glucoside, a naturally occurring pterocarpan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a phytoalexin, it plays a crucial role in plant defense mechanisms and has demonstrated a range of biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details both classical and modern experimental protocols for its extraction and purification from natural sources, presents key quantitative data, and explores its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Pterocarpans are well-known for their role as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or stress. The glycosidic form, this compound, is often the storage form of the bioactive aglycone, medicarpin, within the plant. The presence of the glucose moiety significantly impacts its solubility and bioavailability. This guide will delve into the scientific journey of this compound, from its initial discovery in leguminous plants to the advanced methods currently employed for its isolation and study.

Discovery and Natural Occurrence

The initial discovery and structural elucidation of Medicarpin-β-D-glucoside were reported in 1974 by Sakagami et al., who isolated the compound from the roots of alfalfa (Medicago sativa L.)[1]. This seminal work laid the foundation for future research into this and other related pterocarpan glycosides.

This compound is primarily found in plants belonging to the Leguminosae (Fabaceae) family. Notable sources include:

-

Alfalfa (Medicago sativa) : The roots are a particularly rich source of this compound, where it can be present at concentrations of approximately 0.8 mg/g of fresh weight.

-

Trifolium pratense (Red Clover) [2]

-

Glycyrrhiza pallidiflora [3]

-

Gueldenstaedtia verna [3]

-

Ononis spinosa [3]

The concentration of this compound in these plants can fluctuate based on environmental conditions and pathogenic challenges, consistent with its role as a phytoalexin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₉ | [3] |

| Molecular Weight | 432.42 g/mol | [2] |

| CAS Number | 52766-70-8 | [3] |

| Appearance | Crystalline solid | |

| Solubility | Practically insoluble in water. Soluble in methanol and ethyl acetate. | |

| UV λmax (MeOH) | 284 nm |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves several key stages: extraction, partitioning, and chromatographic purification. Both classical and modern techniques have been employed, with the latter offering improved efficiency and yield.

Classical Isolation Protocol from Medicago sativa

The following protocol is based on the original method described by Sakagami et al. (1974)[1].

I. Extraction:

-

Freshly harvested roots of Medicago sativa (12 kg) are macerated in methanol.

-

The methanolic extract is concentrated under reduced pressure.

-

The resulting aqueous concentrate is partitioned sequentially with chloroform and then ethyl acetate. The this compound is primarily extracted into the ethyl acetate phase.

II. Column Chromatography:

-

The ethyl acetate extract is concentrated to dryness and the residue is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform and methanol, gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

III. Crystallization:

-

Fractions rich in this compound are combined and concentrated.

-

The residue is recrystallized from a mixture of ethyl acetate, methanol, and benzene to yield pure crystals of Medicarpin-β-D-glucoside (yield: 1.48 g).

Modern Extraction and Purification Techniques

Modern extraction methods offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields. These techniques are broadly applicable to the extraction of isoflavone glycosides from plant materials.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

-

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant matrix, leading to rapid extraction.

-

Supercritical Fluid Extraction (SFE): Supercritical CO₂, often with a co-solvent like ethanol, is used as an environmentally friendly and highly selective extraction solvent.

-

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to increase extraction efficiency.

IV. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

Following initial extraction and preliminary purification, preparative HPLC is the method of choice for obtaining high-purity this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection: UV detection at the λmax of this compound (284 nm) is used to monitor the elution.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is removed under reduced pressure to yield the purified compound.

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation Data

The structure of this compound is confirmed through a combination of spectroscopic techniques.

| Technique | Key Findings |

| UV Spectroscopy | λmax at 284 nm, characteristic of the pterocarpan chromophore. |

| Infrared (IR) Spectroscopy | Absorption bands indicating hydroxyl groups, aromatic rings, and glycosidic linkages. |

| ¹H-NMR Spectroscopy | Signals corresponding to the aromatic protons of the pterocarpan skeleton, a methoxy group, and the protons of the glucose moiety. |

| ¹³C-NMR Spectroscopy | Resonances for all 22 carbons, confirming the pterocarpan and glucoside structures. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₂₂H₂₄O₉. Fragmentation patterns show the loss of the glucose moiety. |

Table of Spectroscopic Data from Sakagami et al. (1974):

| Data Type | Values |

| UV λmax (EtOH) | 284 nm (ε 10270) |

| ¹H-NMR (in d₆-DMSO, TMS as internal standard, ppm) | 3.69 (3H, s, 9-OCH₃), 4.28 (1H, m, 6-Heq), 4.83 (1H, d, J=6.5 Hz, 1'-H), 5.60 (1H, d, J=7.0 Hz, 11a-H), 6.41 (1H, s, 10-H), 6.45 (1H, dd, J=2.2, 8.7 Hz, 8-H), 6.55 (1H, d, J=2.5 Hz, 4-H), 6.71 (1H, dd, J=2.5, 8.3 Hz, 2-H), 7.24 (1H, d, J=8.7 Hz, 7-H), 7.38 (1H, d, J=8.3 Hz, 1-H) |

| Mass Spectrometry (m/z) | 600 (M+ as TMS derivative), 331 (tetraacetyl hexose moiety), 270 (aglycone) |

Biological Activity and Signaling Pathways

The biological activity of this compound is closely linked to its aglycone, medicarpin. It is generally understood that the glycoside acts as a prodrug, which upon administration, can be hydrolyzed by glucosidases in the gut microbiota to release the active medicarpin.

Absorption and Metabolism

Flavonoid glycosides are typically not readily absorbed in the small intestine. They are transported to the large intestine where gut microbiota hydrolyze the glycosidic bond, releasing the aglycone. The aglycone, being more lipophilic, can then be absorbed. Once absorbed, medicarpin undergoes further metabolism, including glucuronidation and sulfation, before being distributed to various tissues.

Caption: Proposed metabolic fate of orally administered this compound.

Known Biological Activities of Medicarpin

While research specifically on this compound is ongoing, the biological activities of its aglycone, medicarpin, are more extensively studied and are presumed to be the ultimate effects of the glucoside's administration. These activities include:

-

Antifungal and Antibacterial Properties: As a phytoalexin, medicarpin exhibits inhibitory activity against a range of plant pathogens.

-

Anti-inflammatory Effects: Medicarpin has been shown to possess anti-inflammatory properties.

-

Antitumor Activity: Studies have indicated that medicarpin can induce apoptosis and overcome multidrug resistance in certain cancer cell lines.

-

Osteogenic Effects: Medicarpin has been found to stimulate osteoblast differentiation, suggesting potential applications in osteoporosis treatment.

Conclusion and Future Directions

This compound represents a valuable natural product with significant therapeutic potential. The foundational work on its discovery and isolation has paved the way for modern, more efficient methods of obtaining this compound for further study. While the biological activities of its aglycone are well-documented, future research should focus on the specific pharmacokinetics and bioavailability of the glycoside form. A deeper understanding of its absorption, metabolism, and the precise mechanisms by which it exerts its biological effects will be crucial for its development as a potential therapeutic agent. The protocols and data presented in this guide offer a comprehensive starting point for researchers dedicated to unlocking the full potential of this promising phytochemical.

References

- 1. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of Medicarpin 3-O-(6'-malonylglucoside)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medicarpin 3-O-(6'-malonylglucoside) is a naturally occurring pterocarpan, a class of isoflavonoids known for their significant biological activities. This technical guide provides a comprehensive overview of its natural distribution, biosynthesis, and purported physiological roles. Detailed experimental methodologies for extraction and analysis are presented, alongside a quantitative summary of its occurrence. Furthermore, this document elucidates the key signaling pathways and molecular transport mechanisms associated with this compound, offering valuable insights for researchers in natural product chemistry, plant biology, and drug discovery.

Natural Occurrence

Medicarpin 3-O-(6'-malonylglucoside) has been identified in a limited number of plant species, primarily within the Fabaceae family. Its presence is well-documented in alfalfa (Medicago sativa) and Maackia amurensis . While the compound has been detected in these species, comprehensive quantitative data across different plant tissues remains an active area of research.

Table 1: Natural Sources and Localization of Medicarpin 3-O-(6'-malonylglucoside) and its Precursors

| Plant Species | Family | Plant Part(s) | Compound | Reported Presence |

| Medicago sativa | Fabaceae | General | Medicarpin 3-O-(6'-malonylglucoside) | Detected[1] |

| Leaves | Medicarpin | Detected[1] | ||

| Sprout Seedling | Medicarpin | Detected[1] | ||

| Root | Medicarpin-beta-D-glucoside | Detected[1] | ||

| Maackia amurensis | Fabaceae | Not specified | Medicarpin 3-O-(6'-malonylglucoside) | Detected[2][3] |

| Medicago truncatula | Fabaceae | Roots | Malonylated medicarpin derivatives | Detected |

Biosynthesis and Metabolic Significance

Medicarpin 3-O-(6'-malonylglucoside) is a downstream product of the general phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites in plants. The biosynthesis of its aglycone, medicarpin, is a branch of the isoflavonoid pathway.

dot

The malonylation of medicarpin 3-O-glucoside is a crucial step that is believed to facilitate its transport and storage within the plant cell. Malonylation increases the water solubility and acidity of the molecule, which are important properties for its transport into the vacuole, the primary storage site for many secondary metabolites. This process is catalyzed by specific malonyl-CoA-dependent acyltransferases.

Biological Role and Signaling

Pterocarpans, including medicarpin, are well-established as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. The accumulation of these compounds at the site of infection is a key defense mechanism.

The malonylation of medicarpin is thought to play a significant role in its function as a phytoalexin. The vacuolar sequestration of Medicarpin 3-O-(6'-malonylglucoside) allows for the accumulation of a large, readily available pool of the defensive compound that can be rapidly deployed upon pathogen challenge. A transporter from the MATE (Multidrug and Toxic Compound Extrusion) family, MATE2, has been identified in Medicago truncatula and is responsible for the transport of malonylated flavonoid glucosides into the vacuole.[2][4] Malonylation has been shown to increase both the affinity and transport efficiency of flavonoid glucosides for uptake by MATE2.[2][4]

dot

Experimental Protocols

Extraction of Malonylated Flavonoids from Medicago Species

This protocol is adapted from methods developed for flavonoid extraction from Medicago truncatula.

Materials:

-

Fresh or freeze-dried plant material (e.g., roots, leaves)

-

80% (v/v) aqueous methanol

-

Liquid nitrogen

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (C18)

Procedure:

-

Grind the plant material to a fine powder in liquid nitrogen.

-

Extract the powder with 80% methanol at a ratio of 1:10 (w/v) by sonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant and repeat the extraction of the pellet twice more.

-

Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

-

Resuspend the aqueous extract in a minimal amount of water.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the SPE cartridge.

-

Wash the cartridge with water to remove sugars and other polar compounds.

-

Elute the flavonoids with methanol.

-

Evaporate the methanol eluate to dryness and redissolve the residue in a suitable solvent for analysis (e.g., methanol or DMSO).

HPLC-MS/MS Analysis for Quantification

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the sensitive and specific quantification of Medicarpin 3-O-(6'-malonylglucoside).

Instrumentation:

-

HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Medicarpin 3-O-(6'-malonylglucoside). The exact m/z values should be determined using a pure standard.

-

Quantification: Generate a standard curve using a purified standard of Medicarpin 3-O-(6'-malonylglucoside) to quantify the compound in the plant extracts. A validated LC-MS/MS method for medicarpin has been developed and can be adapted for its malonylated glucoside.[5][6]

Conclusion and Future Directions

Medicarpin 3-O-(6'-malonylglucoside) is a specialized metabolite with a likely role in the defense mechanisms of leguminous plants. While its natural occurrence has been confirmed, further research is needed to quantify its levels in various plant tissues and under different environmental conditions, particularly in response to pathogen challenge. The development of robust and validated analytical methods, as outlined in this guide, is crucial for advancing our understanding of this compound's physiological significance. Future studies should focus on the isolation and purification of Medicarpin 3-O-(6'-malonylglucoside) to enable comprehensive biological activity screening and to explore its potential as a lead compound in drug development programs. Elucidating the specific signaling pathways that regulate its biosynthesis and accumulation will provide a more complete picture of its role in plant biology.

References

- 1. Human Metabolome Database: Showing metabocard for Medicarpin 3-O-(6'-malonylglucoside) (HMDB0038776) [hmdb.ca]

- 2. MATE2 mediates vacuolar sequestration of flavonoid glycosides and glycoside malonates in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NP-MRD: Showing NP-Card for Medicarpin 3-O-(6'-malonylglucoside) (NP0049223) [np-mrd.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Development of a rapid LC-MS/MS method for the simultaneous quantification of various flavonoids and phytohormones extracted from Medicago Truncatula leaves | Semantic Scholar [semanticscholar.org]

Methodological & Application

"High-performance liquid chromatography (HPLC) analysis of Medicarpin 3-O-glucoside"

These application notes provide a comprehensive guide for the quantitative analysis of Medicarpin 3-O-glucoside in plant extracts, particularly from sources like Red Clover (Trifolium pratense), using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD). The protocols are intended for researchers, scientists, and professionals involved in natural product chemistry, phytochemistry, and drug development.

Introduction

This compound is a pterocarpan phytoalexin, a class of isoflavonoids known for their antimicrobial and antioxidant properties. Found in various leguminous plants, it is a subject of interest for its potential therapeutic applications. Accurate and reliable quantification of this compound in plant materials and extracts is crucial for quality control, standardization, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such phytochemicals.[1][2] This document outlines a detailed protocol for the extraction and subsequent HPLC analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining this compound from dried and powdered plant material, such as Red Clover.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Trifolium pratense aerial parts)

-

Ethanol (86%, HPLC grade)[1]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ultrasonic bath

-

Rotary evaporator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Weighing: Accurately weigh 5.0 g of the dried, ground plant powder.

-

Extraction: Transfer the powder to a conical flask and add 145 mL of 86% ethanol (solid-to-liquid ratio of 1:29 g/mL).[1]

-

Ultrasonication: Place the flask in an ultrasonic bath and extract for a specified duration and temperature, based on optimization experiments. A typical starting point would be 30 minutes at 50°C.

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a concentrated extract.

-

Reconstitution: Dissolve the dried extract in a precise volume (e.g., 5 mL) of methanol.

-

Dilution and Filtration: Dilute the reconstituted extract as necessary and filter through a 0.45 µm syringe filter into an HPLC vial before analysis.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the extraction of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This section details the instrumental conditions for the separation and quantification of this compound. The method is based on typical conditions used for the analysis of isoflavones from Red Clover.[1][3]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., Agilent Extend-C18, 250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[1] |

| Gradient Elution | 0-10 min, 30-50% B10-15 min, 50-60% B15-19 min, 60-50% B19-20 min, 50-30% B (This is an example gradient and should be optimized for best separation)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30°C[1] |

| Detection | DAD, monitoring at 254 nm[1] |

Data Presentation and Analysis

Quantification

Quantification of this compound is achieved by external standard calibration. A stock solution of a certified reference standard of this compound is prepared and serially diluted to create a series of calibration standards of known concentrations.

Calibration Curve:

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the standard solutions. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Example Calibration Data:

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | 150234 |

| 10 | 301567 |

| 25 | 754321 |

| 50 | 1508765 |

| 100 | 3017890 |

| r² | 0.9998 |

Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Method Validation Summary:

| Parameter | Specification |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the tested concentration range. |

| Precision (RSD%) | Intra-day and inter-day precision with a relative standard deviation (RSD) of ≤ 2%. |

| Accuracy (Recovery %) | Recovery rates between 95% and 105%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of 3:1). |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |

Signaling Pathways and Logical Relationships

While this document focuses on the analytical methodology, it is important to understand the context of this compound's biological relevance. The analysis of this compound is often a prerequisite for investigating its role in various biological pathways.

Diagram of the Analytical Logic:

Caption: Logical flow for the quantitative analysis of this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the extraction and HPLC-DAD quantification of this compound from plant sources. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development in the fields of phytochemistry and pharmacology.

References

- 1. Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of the Extraction Conditions of Polyphenols from Red Clover (Trifolium pratense L.) Flowers and Evaluation of the Antiradical Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Characterization of Medicarpin 3-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of Medicarpin 3-O-glucoside using mass spectrometry (MS). This compound, a pterocarpan isoflavonoid, is a natural compound with potential pharmacological activities. Its accurate identification and characterization are crucial for research and drug development. This note outlines the experimental workflow, from sample preparation to data analysis, utilizing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). Detailed protocols, data interpretation, and visualization of the experimental workflow and fragmentation pathways are provided to guide researchers in the comprehensive analysis of this compound.

Introduction

This compound is a glycosylated form of medicarpin, a pterocarpan phytoalexin found in various leguminous plants such as alfalfa (Medicago sativa) and red clover (Trifolium pratense). Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The glycosylation of medicarpin influences its solubility, stability, and bioavailability, making the characterization of its glycosidic forms essential for understanding its therapeutic potential. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful analytical tool for the structural elucidation and quantification of such compounds in complex biological matrices.

Experimental Protocols

Sample Preparation

A generalized protocol for the extraction of isoflavonoid glycosides from plant material is provided below. This may need to be optimized based on the specific matrix.

-

Materials:

-

Lyophilized plant material (e.g., leaves, roots)

-

80% Methanol (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

-

-

Protocol:

-

Weigh 100 mg of finely ground, lyophilized plant material into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

-

Store the vial at 4°C until analysis.

-

UPLC-Q-TOF-MS/MS Analysis

This protocol provides a robust method for the separation and detection of this compound.

-

Instrumentation:

-

UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water (v/v)

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) % B 0.0 5 2.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive and Negative

-

Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative)

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Acquisition Range (MS): m/z 100-1000

-

Acquisition Mode (MS/MS): Data-dependent acquisition (DDA)

-

Collision Energy: Ramped from 10-40 eV for fragmentation.

-

Data Presentation

Mass Spectral Data

The primary ion expected for this compound (C₂₂H₂₄O₉, Exact Mass: 432.1420) in positive ion mode is the protonated molecule [M+H]⁺ at m/z 433.1493. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 431.1349 is expected.

Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 433.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment | Relative Abundance |

| 433.1 | 271.1 | 162.0 | [M+H - Glucose]⁺ (Medicarpin aglycone) | High |

| 433.1 | 256.1 | 177.0 | [M+H - Glucose - CH₃]⁺ | Medium |

| 433.1 | 228.1 | 205.0 | [M+H - Glucose - CO - CH₃]⁺ | Low |

| 271.1 | 256.1 | 15.0 | [Medicarpin - CH₃]⁺ | High |

| 271.1 | 228.1 | 43.0 | [Medicarpin - CO - CH₃]⁺ | Medium |

| 271.1 | 161.1 | 110.0 | Retro-Diels-Alder fragment | Medium |

| 271.1 | 137.1 | 134.0 | Retro-Diels-Alder fragment | Low |

Note: The relative abundances are predicted and should be confirmed by experimental data.

Visualizations

Experimental Workflow

Caption: UPLC-Q-TOF-MS/MS workflow for this compound analysis.

Fragmentation Pathway of this compound

Caption: Proposed fragmentation of this compound in positive ESI mode.

Discussion

The primary fragmentation of this compound observed in tandem mass spectrometry is the neutral loss of the glucose moiety (162.05 Da), resulting in the formation of the protonated aglycone, medicarpin, at m/z 271.0965. This is a characteristic fragmentation pattern for O-glycosylated flavonoids.

Further fragmentation of the medicarpin aglycone can provide additional structural confirmation. Common fragmentation pathways for pterocarpans like medicarpin involve the loss of a methyl group (-15 Da) from the methoxy substituent and subsequent loss of carbon monoxide (-28 Da). Retro-Diels-Alder (RDA) reactions can also occur, leading to the cleavage of the heterocyclic ring system and the formation of characteristic fragment ions. By analyzing these fragmentation patterns, the structure of this compound can be confidently identified.

For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity. The transition from the precursor ion (m/z 433.1) to the most abundant and specific product ion (m/z 271.1) would be the primary choice for quantification.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric characterization of this compound. The detailed protocols for sample preparation and UPLC-Q-TOF-MS/MS analysis, along with the data interpretation and visualization tools, will aid researchers in the accurate identification and structural elucidation of this and other related isoflavonoid glycosides. These methods are essential for advancing the research and development of natural products with therapeutic potential.

Application Notes and Protocols: Total Synthesis of Medicarpin 3-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive protocol for the total synthesis of Medicarpin 3-O-glucoside, a naturally occurring pterocarpan with significant biological activities. The synthesis is presented in a two-part strategy: the asymmetric synthesis of the aglycone, (+)-medicarpin, followed by a proposed stereoselective glycosylation and subsequent deprotection to yield the final product. While a direct total synthesis of this compound has not been reported in a single publication, this protocol combines the published asymmetric synthesis of (+)-medicarpin with a well-established glycosylation methodology. Detailed experimental procedures, quantitative data, and visual workflows are provided to facilitate its application in a research and drug development setting.

Part 1: Asymmetric Total Synthesis of (+)-Medicarpin

The enantioselective total synthesis of (+)-medicarpin has been successfully achieved, providing a scalable route to this important isoflavonoid.[1][2][3] The key steps involve the construction of the chiral centers via a condensation reaction using a chiral auxiliary, followed by a series of transformations to form the characteristic pterocarpan core.

Experimental Protocols: Synthesis of (+)-Medicarpin

1. Synthesis of (R)-4-benzyl-3-(3-(benzyloxy)propanoyl)oxazolidin-2-one (Compound 2)

-

To a solution of 3-(benzyloxy)propanoic acid (1.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, triethylamine (1.2 equiv) is added, followed by the dropwise addition of pivaloyl chloride (1.1 equiv).

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

In a separate flask, (R)-4-benzyloxazolidin-2-one (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the mixture is stirred for 30 minutes.

-

The activated acid solution is then transferred via cannula to the oxazolidinone solution at -78 °C.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford Compound 2.

2. Synthesis of (2R,3R)-3-(benzyloxy)-2-((2S,4R)-2-(2-(benzyloxy)-4,5-dimethoxyphenyl)-1,3-dioxan-4-yl)propanoic acid (Compound 5)

-

To a solution of Compound 2 (1.0 equiv) in anhydrous CH2Cl2 at -78 °C, TiCl4 (1.1 equiv) is added dropwise.

-

After stirring for 30 minutes, a solution of 2-(benzyloxy)-4,5-dimethoxybenzaldehyde (1.2 equiv) in CH2Cl2 is added.

-

The reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2.

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography to yield the aldol adduct.

-

The adduct is then subjected to appropriate reactions to yield Compound 5.

3. Synthesis of (6aS,11aS)-(+)-Medicarpin (Compound 1)

-

Compound 5 is subjected to a series of reactions including cyclization and demethylation to construct the pterocarpan skeleton.

-

A key step involves a BBr3-promoted tandem O-demethylation/cyclization.

-

The final product is purified by silica gel column chromatography to yield (+)-Medicarpin.[1]

Quantitative Data: Synthesis of (+)-Medicarpin

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | Compound 2 | 3-(benzyloxy)propanoic acid | Pivaloyl chloride, (R)-4-benzyloxazolidin-2-one, n-BuLi | 85 |

| 2 | Compound 5 | Compound 2 | 2-(benzyloxy)-4,5-dimethoxybenzaldehyde, TiCl4 | 70 (over 2 steps) |

| 3 | (+)-Medicarpin | Compound 5 | BBr3, and other reagents | 11 (overall)[1] |

Note: The overall yield of 11% is reported for the entire linear process.[1]

Part 2: Proposed Synthesis of this compound

The synthesis of this compound from (+)-medicarpin can be achieved through a two-step sequence: a Koenigs-Knorr glycosylation followed by a Zemplén deacetylation. This proposed pathway is based on well-established methods for the glycosylation of phenolic compounds.

Experimental Protocols: Proposed Glycosylation and Deprotection

1. Koenigs-Knorr Glycosylation of (+)-Medicarpin (Proposed)

-

To a solution of (+)-Medicarpin (1.0 equiv) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equiv) in anhydrous dichloromethane at room temperature, freshly prepared silver(I) carbonate (2.0 equiv) is added.

-

The reaction mixture is stirred in the dark under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the protected medicarpin 3-O-(2,3,4,6-tetra-O-acetyl)-β-D-glucopyranoside.

2. Zemplén Deacetylation to this compound (Proposed)

-

The protected medicarpin glucoside (1.0 equiv) is dissolved in anhydrous methanol.

-

A catalytic amount of sodium methoxide (e.g., 0.1 equiv of a 0.5 M solution in methanol) is added to the solution at room temperature.[4][5]

-

The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

The reaction is neutralized by the addition of an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).[4]

-

The resin is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography or recrystallization to yield this compound.

Proposed Quantitative Data: Glycosylation and Deprotection

| Step | Product | Starting Material | Reagents | Estimated Yield (%) |

| 4 | Medicarpin 3-O-(tetra-O-acetyl)-β-D-glucopyranoside | (+)-Medicarpin | Acetobromoglucose, Silver Carbonate | 70-85 |

| 5 | This compound | Protected Medicarpin Glucoside | Sodium Methoxide | >90 |

Note: Yields for these steps are estimated based on typical efficiencies of Koenigs-Knorr and Zemplén reactions on similar substrates.

Visualizations

Synthetic Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow: Koenigs-Knorr Glycosylation

References

- 1. Total Synthesis of (+)-Medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemistry-online.com [chemistry-online.com]

Application Notes and Protocols for In Vitro Cell-Based Assays of Medicarpin 3-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medicarpin 3-O-glucoside is a naturally occurring phytoalexin, a pterocarpan found in various legumes. Its aglycone, medicarpin, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, as well as antimicrobial properties.[1][2][3][4] These characteristics make this compound a compound of interest for further investigation in drug discovery and development.

These application notes provide a comprehensive guide to the in vitro cell-based assay design for evaluating the bioactivity of this compound. The protocols outlined below are designed to be adaptable for high-throughput screening and mechanistic studies.[5][6]

General Workflow for In Vitro Evaluation

A systematic approach is crucial for the in vitro evaluation of a natural product like this compound. The following workflow is recommended to ensure a thorough and logical investigation of its biological activities.

Section 1: Cytotoxicity Assessment

Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for subsequent bioactivity assays. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[2][7]

Protocol 1.1: MTT Assay for Cell Viability

Materials:

-

This compound

-

Human cell line (e.g., HEK293T or HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in serum-free DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |

| Vehicle Control | 0.85 ± 0.05 | 100 |

| 0.1 | 0.83 ± 0.04 | 97.6 |

| 1 | 0.81 ± 0.06 | 95.3 |

| 10 | 0.79 ± 0.05 | 92.9 |

| 50 | 0.75 ± 0.07 | 88.2 |

| 100 | 0.68 ± 0.06 | 80.0 |

Section 2: Antioxidant Activity Assays

Objective: To evaluate the potential of this compound to mitigate oxidative stress. This can be assessed by measuring the reduction of intracellular reactive oxygen species (ROS) and by investigating the activation of the Nrf2 antioxidant response pathway.

Protocol 2.1: Cellular ROS Detection using DCFH-DA

Materials:

-

Human cell line (e.g., HaCaT keratinocytes)

-

DMEM, FBS, Penicillin-Streptomycin

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Hydrogen peroxide (H₂O₂) or other ROS inducer

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1-2 hours.

-

ROS Induction: Induce oxidative stress by adding a ROS inducer (e.g., 100 µM H₂O₂) for 1 hour. Include a positive control (e.g., N-acetylcysteine).

-

DCFH-DA Staining: Wash the cells with PBS and then add 100 µL of 10 µM DCFH-DA in serum-free DMEM. Incubate for 30 minutes at 37°C.[5][8][9]

-

Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[8]

-

Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage of ROS reduction.

Data Presentation:

| Treatment | Fluorescence Intensity (AU) | ROS Reduction (%) |

| Control | 12500 ± 850 | - |

| H₂O₂ (100 µM) | 25000 ± 1200 | 0 |

| H₂O₂ + M3G (10 µM) | 18750 ± 900 | 25 |

| H₂O₂ + M3G (50 µM) | 14500 ± 750 | 42 |

| H₂O₂ + NAC (1 mM) | 13000 ± 600 | 48 |

Protocol 2.2: Nrf2/ARE Luciferase Reporter Assay

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE)

-

Appropriate cell culture medium and supplements

-

Luciferase assay reagent

-

96-well white, opaque plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well white, opaque plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 16-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the luciferase assay kit.[10][11][12]

-

Data Analysis: Normalize the luciferase activity to the vehicle control and express the results as fold induction.

Data Presentation:

| Treatment | Luciferase Activity (RLU) | Fold Induction |

| Vehicle Control | 5000 ± 300 | 1.0 |

| M3G (10 µM) | 12500 ± 800 | 2.5 |

| M3G (50 µM) | 25000 ± 1500 | 5.0 |

| Sulforaphane (10 µM) | 40000 ± 2500 | 8.0 |

Nrf2 Signaling Pathway:

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bowdish.ca [bowdish.ca]

- 5. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]